![molecular formula C6H5ClN4 B3020372 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine CAS No. 1189852-04-7](/img/structure/B3020372.png)
7-Chloropyrazolo[1,5-a]pyrimidin-5-amine
Overview
Description
7-Chloropyrazolo[1,5-a]pyrimidin-5-amine is an organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, including 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine, has been reported in several studies . The synthesis typically involves a one-step method, which has been found to tolerate various substituents .Molecular Structure Analysis
The molecular formula of 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine is C6H5ClN4 . It has a molecular weight of 168.58400 . The structure of this compound includes a pyrazole ring fused to a pyrimidine ring .Scientific Research Applications
Fluorescent Probes and Imaging Agents
7-Chloropyrazolo[1,5-a]pyrimidines have been investigated as strategic compounds for optical applications. Their simpler and greener synthetic methodology, compared to other fluorophores, makes them attractive. Researchers have explored their tunable photophysical properties, which are essential for designing fluorescent probes and imaging agents .
Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold serves as a privileged structure for developing kinase inhibitors. These inhibitors target diverse kinases with good selectivity profiles. By modifying the substituents on the pyrazolo[1,5-a]pyrimidine core, researchers can fine-tune their activity against specific kinases .
Anticancer Agents
Studies have explored the potential of 7-chloropyrazolo[1,5-a]pyrimidines as anticancer agents. Their structural features allow for interactions with key cellular components, making them promising candidates for inhibiting cancer cell growth .
Anti-inflammatory Compounds
The chloropyrazolo[1,5-a]pyrimidine moiety may exhibit anti-inflammatory properties. Researchers have investigated its effects on inflammatory pathways, aiming to develop novel therapeutics for inflammatory diseases .
Antiviral Activity
Given the importance of antiviral agents, scientists have explored the antiviral potential of this compound. Its unique structure could interfere with viral replication processes, making it an interesting avenue for further investigation .
Materials Science and Organic Electronics
Organic semiconductors play a crucial role in materials science and organic electronics. The pyrazolo[1,5-a]pyrimidine framework has been studied for its electronic properties, including charge transport and photovoltaic applications. Researchers aim to incorporate these compounds into devices like organic field-effect transistors and solar cells .
Safety and Hazards
The safety data sheet for this chemical indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Future Directions
Mechanism of Action
Target of Action
The primary target of 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle . It is essential for meiosis but dispensable for mitosis .
Mode of Action
The compound interacts with its target, CDK2, by addressing the ATP-binding pocket . Due to high sequence conservation within the kinase atp binding pocket and the large size of the kinase family, selectivity can be a major challenge .
Biochemical Pathways
It is known that cdk2 plays a role in a wide range of cellular processes such as cell cycle progression, apoptosis, transcription, and viral infections .
Result of Action
Given its target, it can be inferred that it may have an impact on cell cycle progression, apoptosis, transcription, and viral infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine. Also, it is recommended to be stored in an inert atmosphere at 2-8°C .
properties
IUPAC Name |
7-chloropyrazolo[1,5-a]pyrimidin-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-3-5(8)10-6-1-2-9-11(4)6/h1-3H,(H2,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDAMMMLPCIRCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=C(C=C(N2N=C1)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloropyrazolo[1,5-a]pyrimidin-5-amine |
Synthesis routes and methods
Procedure details
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